
3-ethoxy-N-2-naphthylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the benzamide family of compounds and is commonly referred to as ENB.
Mechanism of Action
The mechanism of action of ENB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. ENB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, ENB may be able to regulate the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
ENB has been shown to have a variety of biochemical and physiological effects. In cancer cells, ENB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In addition, ENB has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. ENB has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
ENB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. This makes it a cost-effective option for researchers who need to use large amounts of the compound for their experiments. Additionally, ENB has been extensively studied, which means that there is a wealth of information available about its properties and potential therapeutic applications.
However, there are also limitations to using ENB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, ENB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on ENB. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effects in different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as an anti-inflammatory and antiviral agent. This could involve studying its effects in animal models of inflammatory diseases and viral infections.
Conclusion
In conclusion, 3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. While there are limitations to using ENB in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
Synthesis Methods
The synthesis of ENB involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-2-naphthyl ethyl carbamate. This intermediate is then reacted with aniline to form the final product, 3-ethoxy-N-2-naphthylbenzamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
ENB has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ENB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, ENB has been shown to have antiviral properties, making it a potential treatment for viral infections.
properties
IUPAC Name |
3-ethoxy-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-9-5-8-16(13-18)19(21)20-17-11-10-14-6-3-4-7-15(14)12-17/h3-13H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJVJHBSBWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


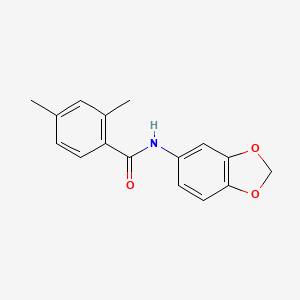
![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)
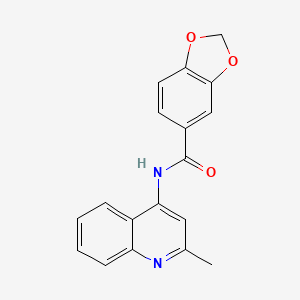

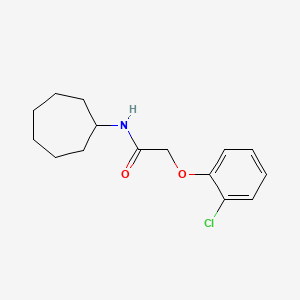
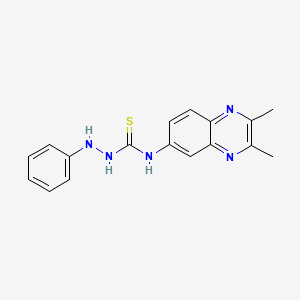
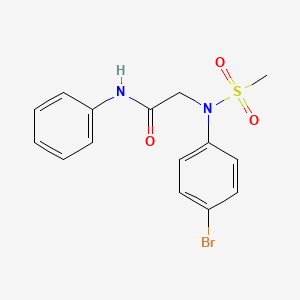
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)